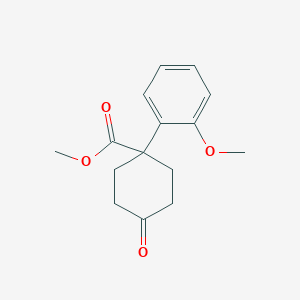
Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate is an organic compound with a complex structure that includes a methoxyphenyl group, a cyclohexanone ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate typically involves the esterification of 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ketone group in the cyclohexanone ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of 1-(2-Hydroxyphenyl)-4-oxocyclohexanecarboxylate.
Reduction: Formation of 1-(2-Methoxyphenyl)-4-hydroxycyclohexanecarboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the cyclohexanone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-Hydroxyphenyl)-4-oxocyclohexanecarboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 1-(2-Methoxyphenyl)-4-hydroxycyclohexanecarboxylate: Similar structure but with a hydroxyl group on the cyclohexanone ring.
Uniqueness
Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate is unique due to the presence of both a methoxyphenyl group and a cyclohexanone ring, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Contains a methoxy group, a cyclohexanecarboxylate moiety, and an oxo group.
- Molecular Formula : C13H14O3
- Molecular Weight : 222.25 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related class of compounds demonstrated antiproliferative effects against various human cancer cell lines, including melanoma (A375, G-361), breast (MCF7), endometrial (HeLa), lung (A549), and prostate (DU145) cancers. The observed IC50 values ranged from approximately 1.4 μM to 20 μM, indicating varying degrees of potency across different cell types .
| Cell Line | IC50 (μM) |
|---|---|
| A375 | 9.9 ± 0.1 |
| G-361 | 1.4 ± 0.4 |
| MCF7 | 10.7 ± 0.1 |
| HeLa | 12.3 ± 1.8 |
| A549 | 20.0 ± 2.0 |
| DU145 | 15.1 ± 4.8 |
Neuroprotective Effects
In addition to its anticancer potential, this compound may also exhibit neuroprotective properties. Similar compounds have been shown to protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases . The neuroprotective mechanisms often involve modulation of acetylcholinesterase activity or antioxidant pathways.
Case Studies and Research Findings
Case Study: Antiproliferative Activity Assessment
A study assessed the antiproliferative activity of related compounds in vitro against a panel of cancer cell lines. The results indicated that while some compounds showed comparable potency to established chemotherapeutics like etoposide, others displayed significantly lower efficacy depending on the cancer type .
Pharmacokinetics
Pharmacokinetic studies on similar compounds revealed favorable profiles with rapid absorption and significant half-lives in circulation, suggesting that this compound could be a viable candidate for further development .
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
methyl 1-(2-methoxyphenyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-18-13-6-4-3-5-12(13)15(14(17)19-2)9-7-11(16)8-10-15/h3-6H,7-10H2,1-2H3 |
InChI Key |
BWMCERRKIOPBNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CCC(=O)CC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















